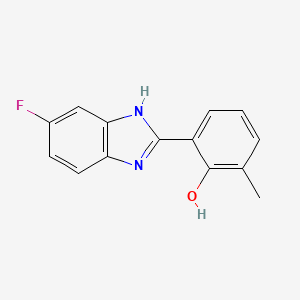![molecular formula C10H11Cl2N3O B1450990 1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1185569-59-8](/img/structure/B1450990.png)
1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
Vue d'ensemble
Description
1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1185569-59-8 . It has a molecular weight of 260.12 . The IUPAC name for this compound is 1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-ylamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is 1S/C10H10ClN3O.ClH/c11-8-2-1-3-10(4-8)15-7-14-6-9(12)5-13-14;/h1-6H,7,12H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a powder that is stored at room temperature . The compound has a molecular weight of 260.12 . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized through various methods, including X-Ray crystallography, FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and theoretical calculations. These compounds exhibit specific geometric and structural features, such as the angles between planes in the molecules and the presence of intermolecular hydrogen bonds, which are crucial for their biological activity and physical properties (Titi et al., 2020).
Antitumor, Antifungal, and Antibacterial Activities
Several studies have focused on the antitumor, antifungal, and antibacterial activities of pyrazole derivatives. For instance, specific pyrazole compounds have demonstrated higher anticancer activity than reference drugs in in vitro evaluations, suggesting their potential as chemotherapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings are critical for the development of new treatments for various cancers and infections.
Antioxidant Properties
The antioxidant properties of pyrazole derivatives have also been investigated, with some compounds showing significant free radical scavenging activities. This suggests a potential role for these compounds in protecting against oxidative stress-related damage (Naveen et al., 2021).
Structural and Tautomeric Studies
Research on pyrazole derivatives includes studies on their structural tautomerism, which is crucial for understanding their reactivity and stability. Annular tautomerism, influenced by intra- and inter-molecular interactions as well as environmental factors, affects the physical and chemical properties of these compounds (Kusakiewicz-Dawid et al., 2019).
Propriétés
IUPAC Name |
1-[(3-chlorophenoxy)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c11-8-2-1-3-10(4-8)15-7-14-6-9(12)5-13-14;/h1-6H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVUFFMFAVOMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)
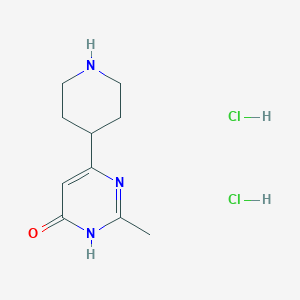

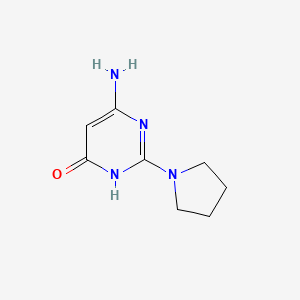
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)
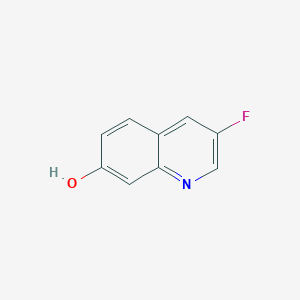
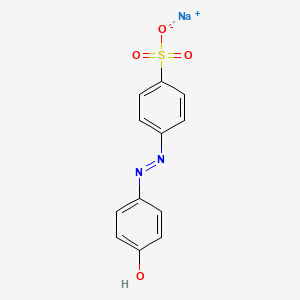
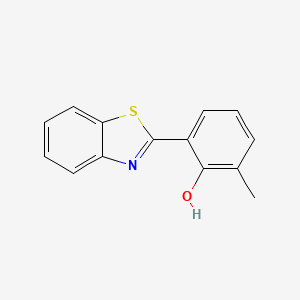
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)
![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
